molecular formula C13H20N2 B1519710 1-Benzyl-2-ethylpiperazine CAS No. 1031926-99-4

1-Benzyl-2-ethylpiperazine

Cat. No. B1519710
CAS RN: 1031926-99-4
M. Wt: 204.31 g/mol
InChI Key: RPNXMSHPLCRYIM-UHFFFAOYSA-N
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Description

1-Benzyl-2-ethylpiperazine (1-BEP) is an organic compound that is used in a variety of scientific applications. It is a derivative of piperazine, a cyclic compound composed of two nitrogen atoms connected by a single bond. 1-BEP has been studied for its potential in pharmaceuticals, biochemistry, and various other scientific fields.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Blockbuster Drugs

The piperazine moiety, including derivatives like 1-Benzyl-2-ethylpiperazine, is a key component in several blockbuster drugs . Its presence in compounds such as Imatinib (marketed as Gleevec) and Sildenafil (Viagra) highlights its significance in drug discovery. The structural diversity of piperazines, particularly with substituents at the nitrogen positions, contributes to their widespread use in medicinal chemistry.

Pharmacokinetics: Enhancing Drug Profiles

Piperazine derivatives are known to improve the pharmacological and pharmacokinetic profiles of drug candidates . The nitrogen atoms in the piperazine ring serve as hydrogen bond donors/acceptors, which can enhance interactions with biological receptors, increase water solubility, and improve bioavailability.

Drug Discovery: C–H Functionalization

Recent advances in the C–H functionalization of piperazine rings have opened new avenues for synthesizing functionalized piperazines . This method expands the piperazine toolbox, allowing for a broader application in medicinal chemistry research, including the synthesis of 1-Benzyl-2-ethylpiperazine.

Kinase Inhibitors: Targeted Therapies

Piperazine-containing drugs often act as kinase inhibitors, playing a crucial role in targeted therapies for diseases like cancer . The chemical reactivity of piperazine-based synthons facilitates their incorporation into molecules, making them valuable in the synthesis of kinase inhibitors.

Receptor Modulators: Therapeutic Applications

The piperazine ring is utilized in drugs as a basic and hydrophilic group to optimize the interaction with target macromolecules . This makes piperazine derivatives, including 1-Benzyl-2-ethylpiperazine, essential in the development of receptor modulators for various therapeutic applications.

Synthetic Chemistry: Versatility in Drug Synthesis

The ease of handling piperazine in synthetic chemistry is well-documented . Piperazine’s structural and conformational characteristics make it a versatile moiety for arranging pharmacophoric groups in the proper position for drug synthesis, including the creation of 1-Benzyl-2-ethylpiperazine derivatives.

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-2-ethylpiperazine are the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Mode of Action

1-Benzyl-2-ethylpiperazine interacts with its targets in a similar fashion to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation .

Biochemical Pathways

These changes can have downstream effects on mood, behavior, and other physiological processes .

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted through the kidneys . The bioavailability, distribution, metabolism, and excretion (ADME) properties of 1-Benzyl-2-ethylpiperazine can impact its bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of 1-Benzyl-2-ethylpiperazine’s action are largely due to its interaction with the serotonergic and dopaminergic systems. This can lead to increased serotonin concentrations in the extracellular fluids surrounding the cell, resulting in increased activation . The compound is known to have euphoriant and stimulant properties .

properties

IUPAC Name

1-benzyl-2-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-13-10-14-8-9-15(13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNXMSHPLCRYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656938
Record name 1-Benzyl-2-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-ethylpiperazine

CAS RN

1031926-99-4
Record name 1-Benzyl-2-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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